N-Benzoylmeroquinene tert-Butyl Ester

Descripción general

Descripción

The compound "N-Benzoylmeroquinene tert-Butyl Ester" is not directly mentioned in the provided papers. However, the papers do discuss various related chemical reactions and syntheses involving tert-butyl groups and esterification processes, which can be relevant to understanding the synthesis and properties of similar compounds. For instance, tert-butyl esters are a common protecting group in organic synthesis due to their steric bulk and ease of removal under acidic conditions .

Synthesis Analysis

The synthesis of tert-butyl esters can be achieved through the reaction of carboxylic acids with diazoalkanes, as described in the first paper. This method involves the in situ generation of diazoalkanes by the oxidation of N-tert-butyldimethylsilylhydrazones with (difluoroiodo)benzene, leading to efficient esterification . Additionally, tert-butyl esters of N-protected amino acids can be synthesized using tert-butyl bromide in the presence of benzyltriethylammonium chloride and potassium carbonate .

Molecular Structure Analysis

The molecular structure of tert-butyl esters is characterized by the presence of the tert-butyl group, which is known for its steric bulk. This bulkiness can influence the reactivity and selectivity of the ester in subsequent chemical reactions. For example, the tert-butyl group can direct the outcome of nucleophilic additions by providing steric hindrance .

Chemical Reactions Analysis

Tert-butyl groups are involved in various chemical reactions. For instance, tert-butyl nitrite has been used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines . In another study, tert-butyl esters were involved in diastereoselective Michael additions, demonstrating the influence of the tert-butyl group on the selectivity of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl esters are influenced by the tert-butyl group. This group is known for its resistance to oxidation and its ability to increase the hydrophobicity of a molecule. The steric bulk of the tert-butyl group can also affect the boiling point, solubility, and crystallinity of the ester . The presence of the tert-butyl group can also impact the acidity of adjacent protons, potentially affecting the compound's reactivity in acid-base reactions .

Aplicaciones Científicas De Investigación

Synthesis of Amino Acids : A solid supported glycineimine t-butyl ester was used in the synthesis of α-amino acids. This process involved phase-transfer catalytic alkylation, followed by acidic hydrolysis and benzoylation, resulting in N-benzoyl-α-amino acid tert-butyl esters (Park et al., 2005).

Oxidation of Hindered Alkenes : A study reported the palladium-catalyzed oxidation of hindered alkenes to form linear allylic esters. This method used tert-butyl benzoyl peroxide as an oxidant and was suitable for the synthesis and derivatization of complex molecules (Litman, Sharma, & Hartwig, 2017).

Esterification of N-Protected Amino Acids : A facile synthesis method was developed for N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives. This method, which used tert-butyl bromide, was advantageous for synthesizing various amino Z-acid-Tert-butyl esters (Chevallet, Garrouste, Malawska, & Martínez, 1993).

Antifolate Synthesis : The synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid was achieved using tert-butyl as the carboxyl protecting group. This method was crucial for developing antifolates as their trifluoroacetate salts (Pawełczak et al., 1989).

Conversion to Acid Chlorides : Tert-butyl esters were successfully converted to acid chlorides using SOCl2. This reaction provided a selective conversion method in the presence of other esters (Greenberg & Sammakia, 2017).

Flow Microreactor Synthesis : A direct and sustainable synthesis method for tertiary butyl esters was developed using flow microreactor systems. This approach was more efficient and sustainable compared to batch methods (Degennaro et al., 2016).

Alkoxycarbonylation of Alkenes : A novel palladium catalyst based on 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene was designed for alkoxycarbonylation of alkenes. This catalyst system was highly effective and versatile for producing esters from a wide range of alkenes, including natural products and pharmaceuticals (Dong et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

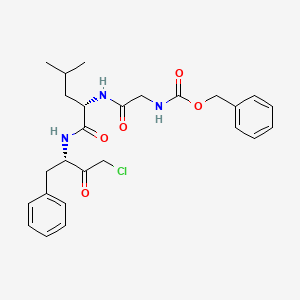

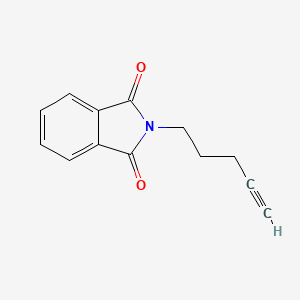

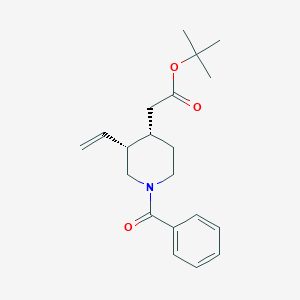

tert-butyl 2-[(3R,4S)-1-benzoyl-3-ethenylpiperidin-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-5-15-14-21(19(23)16-9-7-6-8-10-16)12-11-17(15)13-18(22)24-20(2,3)4/h5-10,15,17H,1,11-14H2,2-4H3/t15-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFYOJAKMXFONP-RDJZCZTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCN(CC1C=C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H]1CCN(C[C@@H]1C=C)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473291 | |

| Record name | N-Benzoylmeroquinene tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzoylmeroquinene tert-Butyl Ester | |

CAS RN |

52346-13-1 | |

| Record name | 1,1-Dimethylethyl (3R,4S)-1-benzoyl-3-ethenyl-4-piperidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52346-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoylmeroquinene tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.